molecular formula C9H10ClNO3 B3277575 Methyl 2-(4-amino-2-chlorophenoxy)acetate CAS No. 662215-80-7

Methyl 2-(4-amino-2-chlorophenoxy)acetate

Cat. No.: B3277575
CAS No.: 662215-80-7
M. Wt: 215.63 g/mol
InChI Key: GQAZDIURYMTMFE-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-2-chlorophenoxy)acetate: is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a phenoxy group attached to an acetate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-amino-2-chlorophenoxy)acetate typically involves the reaction of 4-amino-2-chlorophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 4-amino-2-chlorophenol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-(4-amino-2-chlorophenoxy)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of phenoxyacetate derivatives on cellular processes. It is also used in the development of bioactive molecules with potential therapeutic applications .

Medicine: this compound is investigated for its potential use in the development of pharmaceuticals. It is used as a precursor in the synthesis of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structural properties make it valuable in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-2-chlorophenoxy)acetate involves its interaction with specific molecular targets. The amino and chloro groups in the compound allow it to bind to enzymes and receptors, modulating their activity. The phenoxyacetate moiety can interact with cellular membranes, affecting membrane fluidity and permeability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison:

Uniqueness: Methyl 2-(4-amino-2-chlorophenoxy)acetate is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and interaction profiles. This makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(4-amino-2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAZDIURYMTMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662215-80-7
Record name methyl 2-(4-amino-2-chlorophenoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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